((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride: is a synthetic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring attached to a proline moiety, which is further modified with a methyl group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction is often catalyzed by a base such as sodium or potassium hydroxide.
Attachment to Proline: The tetrazole ring is then attached to the proline moiety through a nucleophilic substitution reaction. This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Methylation: The methyl group is introduced through a methylation reaction, which can be achieved using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its tetrazole ring mimics the carboxylate group, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and as a potential drug candidate for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The proline moiety enhances the compound’s binding affinity and specificity for its targets. The overall effect is the modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
((2-Methyl-2H-tetrazol-5-yl)methyl)-L-proline hydrochloride: Similar structure but with the L-enantiomer of proline.
((2-Methyl-2H-tetrazol-5-yl)methyl)-glycine hydrochloride: Similar structure but with glycine instead of proline.
((2-Methyl-2H-tetrazol-5-yl)methyl)-alanine hydrochloride: Similar structure but with alanine instead of proline.
Uniqueness: ((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is unique due to the presence of the D-enantiomer of proline, which can result in different biological activity and binding properties compared to its L-enantiomer. The combination of the tetrazole ring and the D-proline moiety provides a distinct chemical and biological profile, making it a valuable compound for research and industrial applications.
Biological Activity
((2-Methyl-2H-tetrazol-5-yl)methyl)-D-proline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant, antihypertensive, and urease inhibition properties.
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that allow for the formation of tetrazole derivatives. Various synthetic routes have been explored, often utilizing simple building blocks to streamline the process. Characterization techniques such as FTIR, NMR (both 1H and 13C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using the DPPH (α,α-diphenyl-β-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals. Results indicate that this compound exhibits significant free radical scavenging activity, surpassing that of several parent drugs in comparative studies .
Antihypertensive Activity
The antihypertensive effects of the compound were evaluated through in vivo assays. The synthesized derivatives demonstrated notable blood pressure-lowering effects. For instance, compounds AV3 and AV9 showed significant reductions in blood pressure compared to control groups, indicating their potential as angiotensin-II receptor antagonists .
Table 1: Antihypertensive Effects of Selected Compounds
Compound | Initial BP (mmHg) | Final BP (mmHg) | Reduction (%) |
---|---|---|---|
AV3 | 150 ± 5 | 130 ± 4 | 13.33 |
AV9 | 152 ± 6 | 125 ± 5 | 17.76 |
Control | 149 ± 4 | 145 ± 4 | 2.68 |
Urease Inhibition
Urease inhibition assays were conducted to evaluate the potential of this compound as a urease inhibitor. The results indicated that most synthesized analogs exhibited significant urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus mirabilis. .
Table 2: Urease Inhibition Potency
Compound | IC50 (µM) |
---|---|
AV1 | 15.0 |
AV3 | 12.5 |
AV9 | 10.0 |
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and its target enzymes. These studies provide insights into how structural modifications can enhance biological activity by optimizing binding affinity at the active sites of enzymes involved in hypertension and urease activity .
Case Studies
Recent studies have highlighted the therapeutic potential of tetrazole derivatives in various conditions:
- Hypertension Management : A study demonstrated that a series of tetrazole-based compounds effectively lowered blood pressure in hypertensive rat models, suggesting their application in antihypertensive therapies .
- Infection Control : Another investigation focused on urease inhibitors derived from tetrazoles showed promise in controlling urinary tract infections caused by urease-positive bacteria .
Properties
IUPAC Name |
(2R)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOMBQJRVXQKN-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)CN2CCC[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.